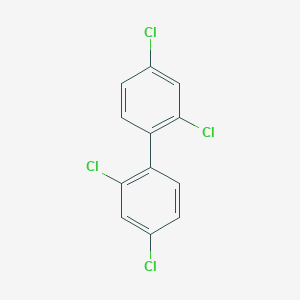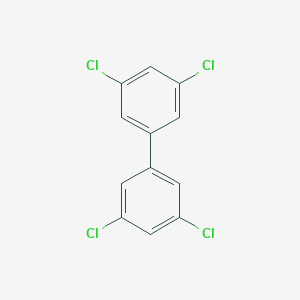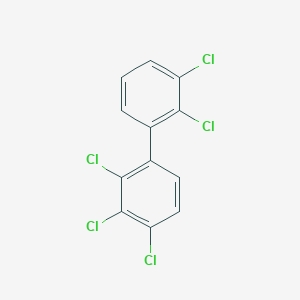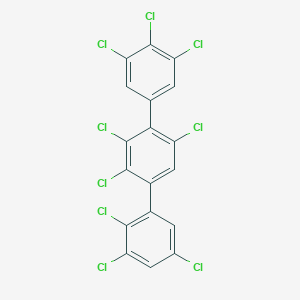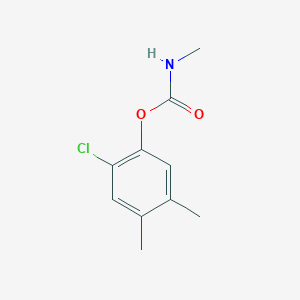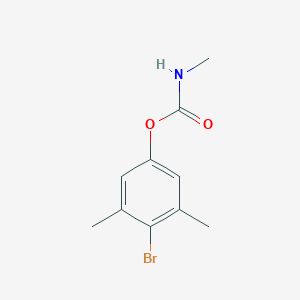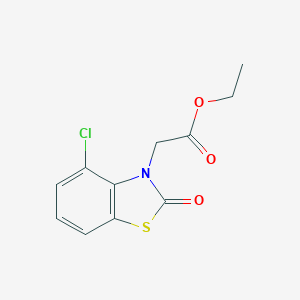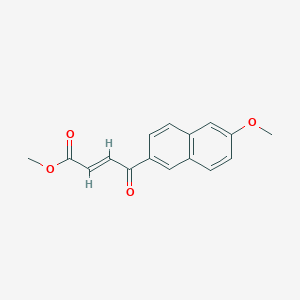
Methyl (E)-4-(6-methoxy-2-naphthalenyl)-4-oxo-2-butenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (E)-4-(6-methoxy-2-naphthalenyl)-4-oxo-2-butenoate, also known as Menadione, is a synthetic analogue of vitamin K. It is commonly used in scientific research for its ability to induce oxidative stress and cell death in various cell types.
作用機序
Methyl (E)-4-(6-methoxy-2-naphthalenyl)-4-oxo-2-butenoate induces oxidative stress by generating reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids. Methyl (E)-4-(6-methoxy-2-naphthalenyl)-4-oxo-2-butenoate generates ROS by inhibiting the electron transport chain in mitochondria, leading to the accumulation of electrons and the subsequent production of superoxide anions. The accumulation of superoxide anions can lead to the formation of other ROS, including hydrogen peroxide and hydroxyl radicals, which can cause cellular damage and induce cell death.
生化学的および生理学的効果
Methyl (E)-4-(6-methoxy-2-naphthalenyl)-4-oxo-2-butenoate has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in the process of programmed cell death. Methyl (E)-4-(6-methoxy-2-naphthalenyl)-4-oxo-2-butenoate has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, Methyl (E)-4-(6-methoxy-2-naphthalenyl)-4-oxo-2-butenoate has been shown to induce the expression of genes involved in antioxidant defense, which can help protect cells from oxidative stress.
実験室実験の利点と制限
Methyl (E)-4-(6-methoxy-2-naphthalenyl)-4-oxo-2-butenoate is a widely used tool in scientific research due to its ability to induce oxidative stress and cell death in various cell types. However, there are some limitations to its use. Methyl (E)-4-(6-methoxy-2-naphthalenyl)-4-oxo-2-butenoate can be toxic to cells at high concentrations, making it important to carefully control the concentration used in experiments. In addition, Methyl (E)-4-(6-methoxy-2-naphthalenyl)-4-oxo-2-butenoate can be unstable in solution, making it important to prepare fresh solutions for each experiment.
将来の方向性
There are many potential future directions for research involving Methyl (E)-4-(6-methoxy-2-naphthalenyl)-4-oxo-2-butenoate. One area of research is the development of Methyl (E)-4-(6-methoxy-2-naphthalenyl)-4-oxo-2-butenoate-based anti-cancer therapies. Methyl (E)-4-(6-methoxy-2-naphthalenyl)-4-oxo-2-butenoate has been shown to be effective in inducing apoptosis in cancer cells, making it a potential anti-cancer agent. Another area of research is the study of the role of oxidative stress in various diseases. Methyl (E)-4-(6-methoxy-2-naphthalenyl)-4-oxo-2-butenoate has been used to study the role of oxidative stress in Alzheimer's disease, Parkinson's disease, and diabetes, and further research in this area could lead to new treatments for these diseases. Finally, there is potential for the development of Methyl (E)-4-(6-methoxy-2-naphthalenyl)-4-oxo-2-butenoate-based therapies for other conditions, such as inflammation and cardiovascular disease.
合成法
Methyl (E)-4-(6-methoxy-2-naphthalenyl)-4-oxo-2-butenoate can be synthesized through a multistep process starting from 2-naphthol. The first step involves the conversion of 2-naphthol to 2-naphthoquinone, followed by the reaction of 2-naphthoquinone with methyl acetoacetate to form methyl (E)-4-(6-methoxy-2-naphthalenyl)-4-oxo-2-butenoate.
科学的研究の応用
Methyl (E)-4-(6-methoxy-2-naphthalenyl)-4-oxo-2-butenoate is widely used in scientific research to induce oxidative stress and cell death in various cell types. It has been shown to be effective in inducing apoptosis in cancer cells, making it a potential anti-cancer agent. Methyl (E)-4-(6-methoxy-2-naphthalenyl)-4-oxo-2-butenoate has also been used to study the role of oxidative stress in various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
特性
CAS番号 |
129120-00-9 |
|---|---|
製品名 |
Methyl (E)-4-(6-methoxy-2-naphthalenyl)-4-oxo-2-butenoate |
分子式 |
C16H14O4 |
分子量 |
270.28 g/mol |
IUPAC名 |
methyl (E)-4-(6-methoxynaphthalen-2-yl)-4-oxobut-2-enoate |
InChI |
InChI=1S/C16H14O4/c1-19-14-6-5-11-9-13(4-3-12(11)10-14)15(17)7-8-16(18)20-2/h3-10H,1-2H3/b8-7+ |
InChIキー |
CCEWOEABHCOAEZ-BQYQJAHWSA-N |
異性体SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)/C=C/C(=O)OC |
SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C=CC(=O)OC |
正規SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C=CC(=O)OC |
同義語 |
methyl 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid ester MMNOB |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



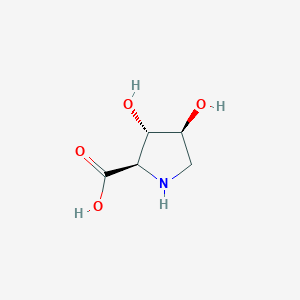
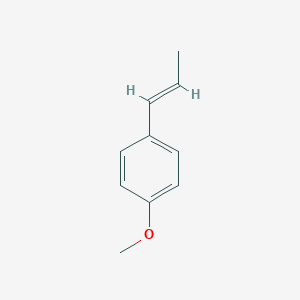
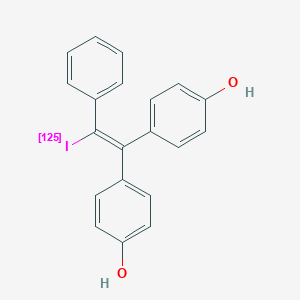
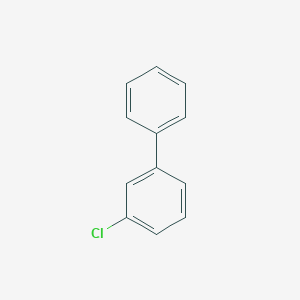
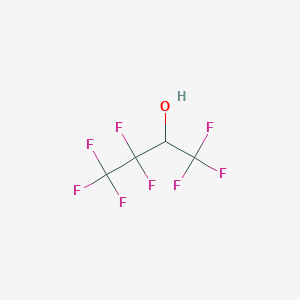
![2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid](/img/structure/B165805.png)
